molecular formula C26H21N5O2 B2903892 3-(3,5-Diphenyl-pyrazol-1-yl)-propionic acid (2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide CAS No. 890642-95-2

3-(3,5-Diphenyl-pyrazol-1-yl)-propionic acid (2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide

Cat. No.: B2903892
CAS No.: 890642-95-2
M. Wt: 435.487
InChI Key: OMONTGHYIVYACN-UHFFFAOYSA-N
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Description

3-(3,5-Diphenyl-pyrazol-1-yl)-propionic acid (2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide is a heterocyclic compound featuring a pyrazole core substituted with two phenyl groups, linked via a propionic acid hydrazide moiety to an indolylidene scaffold. This structure combines aromatic and hydrazide functionalities, which are often associated with diverse biological activities, including antimicrobial, anti-inflammatory, and receptor-binding properties . Its synthesis typically involves nucleophilic addition of isatins (indole derivatives) to hydrazides under acidic conditions, as exemplified in related compounds .

Properties

IUPAC Name

3-(3,5-diphenylpyrazol-1-yl)-N-[(2-hydroxy-1H-indol-3-yl)imino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N5O2/c32-24(28-29-25-20-13-7-8-14-21(20)27-26(25)33)15-16-31-23(19-11-5-2-6-12-19)17-22(30-31)18-9-3-1-4-10-18/h1-14,17,27,33H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AARGPMIPRBFTFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NN2CCC(=O)N=NC3=C(NC4=CC=CC=C43)O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Diphenyl-pyrazol-1-yl)-propionic acid (2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide typically involves multi-step organic reactions. One common approach might include:

    Formation of the Pyrazole Ring: This can be achieved through the condensation of hydrazine with a 1,3-diketone.

    Attachment of the Propionic Acid Moiety: This step may involve the reaction of the pyrazole derivative with a suitable propionic acid derivative under acidic or basic conditions.

    Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone.

    Final Coupling Reaction: The final step involves coupling the pyrazole-propionic acid derivative with the indole derivative using a hydrazide linkage.

Industrial Production Methods

Industrial production of such complex organic compounds often involves optimization of the above synthetic routes to improve yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.

    Reduction: Reduction reactions could target the pyrazole ring or the hydrazide linkage.

    Substitution: Electrophilic or nucleophilic substitution reactions may occur at various positions on the pyrazole or indole rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, pyrazole and indole derivatives are known for their pharmacological activities. This compound could be investigated for potential anti-inflammatory, antimicrobial, or anticancer properties.

Medicine

In medicinal chemistry, the compound might be explored as a lead compound for drug development. Its dual pyrazole-indole structure could interact with various biological targets.

Industry

Industrially, such compounds might find applications in the development of new materials, dyes, or agrochemicals.

Mechanism of Action

The mechanism of action of 3-(3,5-Diphenyl-pyrazol-1-yl)-propionic acid (2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide would depend on its specific biological activity. Generally, compounds with pyrazole and indole moieties can interact with enzymes, receptors, or DNA, affecting various biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents (Pyrazole/Indole) Molecular Formula Molecular Weight (g/mol) Solubility Melting Point (°C)
Target Compound 3,5-Diphenyl C24H19N5O2 409.45 Low (inferred) Not reported
3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid hydrazide derivatives [8c] 3,5-Di-tert-butyl, 5,7-dibromo C34H38Br2N4O3 724.50 Very low 218
Dimethylpyrazole analog [12] 3,5-Dimethyl C16H17N5O2 311.34 Moderate Not reported
SNAP-7941 derivatives [3] Fluorinated, methoxymethyl C29H30F2N6O5 580.59 Variable Not reported
  • Lipophilicity and Solubility : The diphenyl substitution in the target compound increases hydrophobicity compared to dimethyl or hydroxylated analogs, likely reducing aqueous solubility . For instance, brominated derivatives (e.g., 8c) exhibit extremely low solubility due to steric hindrance and halogenation .
  • Thermal Stability : Melting points for similar hydrazides range from 172.7°C (simpler acetamide derivatives) to >300°C (highly substituted brominated compounds), suggesting that the target compound may exhibit moderate thermal stability .

Biological Activity

The compound 3-(3,5-Diphenyl-pyrazol-1-yl)-propionic acid (2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and neuroprotective properties, supported by relevant research findings.

Chemical Structure and Properties

The structure of the compound can be described as follows:

  • Molecular Formula : C20_{20}H18_{18}N4_4O2_2
  • Molecular Weight : 358.38 g/mol
  • Chemical Structure : The compound features a pyrazole moiety linked to a propionic acid and an indole-derived hydrazide.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of various pyrazole derivatives, including the target compound. In vitro assays demonstrated significant activity against multiple pathogens:

PathogenInhibition Zone Diameter (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus 15–250.068 μg/mL
Pseudomonas aeruginosa 12–200.034 μg/mL
Klebsiella pneumoniae 14–220.034 μg/mL
Candida albicans 10–180.075 μg/mL

These results suggest that the compound exhibits moderate to high antimicrobial activity, particularly against Gram-positive bacteria like MRSA and Gram-negative bacteria such as Klebsiella pneumoniae .

Anti-inflammatory Activity

The anti-inflammatory potential of the compound has been explored through various assays measuring its effect on cyclooxygenase (COX) enzymes and inflammatory cytokines. The results indicate:

  • COX Inhibition : The compound showed selective inhibition of COX-2 over COX-1, suggesting a favorable safety profile.
  • Cytokine Reduction : In vitro studies indicated a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.

Neuroprotective Effects

Neuroprotective properties were assessed using cellular models of oxidative stress and neurotoxicity:

  • Oxidative Stress Model : The compound demonstrated significant protective effects against oxidative stress induced by hydrogen peroxide in SH-SY5Y neuroblastoma cells.
  • Neurotoxicity Model : It was effective in preventing cell death caused by amyloid-beta peptide exposure, highlighting its potential in neurodegenerative diseases like Alzheimer's.

Case Studies

Several case studies have highlighted the therapeutic potential of pyrazole derivatives:

  • A study conducted on a series of pyrazole-based compounds revealed that modifications to the phenyl rings enhanced their binding affinity to targets involved in inflammation and microbial resistance .
  • Another investigation focused on the dual action of indole-pyrazole hybrids against neurodegeneration and inflammation, showing promising results in animal models .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(3,5-Diphenyl-pyrazol-1-yl)-propionic acid (2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Condensation of pyrazole derivatives with hydrazide precursors under reflux conditions in dioxane or ethanol, using triethylamine (TEA) as a catalyst .
  • Step 2 : Temperature control (80–100°C) and pH monitoring (neutral to slightly basic) to minimize side reactions and improve yield .
  • Step 3 : Purification via recrystallization (e.g., using DMF/EtOH mixtures) or column chromatography with silica gel .
    • Key Considerations : Use anhydrous solvents to prevent hydrolysis of intermediates. Monitor reaction progress via TLC or HPLC.

Q. How should researchers characterize the structural integrity and purity of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns on the pyrazole and indole rings .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and detect impurities .
  • X-ray Crystallography : For unambiguous structural determination, use programs like SHELXL for refinement of crystallographic data .
  • HPLC : Purity assessment (>95%) with C18 columns and UV detection at 254 nm .

Advanced Research Questions

Q. What experimental strategies are effective for evaluating the biological activity of this compound, particularly cytotoxicity and oxidative stress modulation?

  • Methodology :

  • MTT Assay : Measure cell viability in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxic potential .
  • Lactate Dehydrogenase (LDH) Assay : Quantify membrane integrity damage in treated cells .
  • Oxidative Stress Profiling : Total Antioxidant Capacity (TAC) and Total Oxidative Stress (TOS) assays to evaluate pro-oxidant/antioxidant balance .
    • Data Interpretation : Compare IC₅₀ values with positive controls (e.g., doxorubicin). Use ANOVA for statistical significance.

Q. How do structural modifications (e.g., substituents on the pyrazole ring) influence the compound’s bioactivity and physicochemical properties?

  • Methodology :

  • Lipophilicity Studies : LogP measurements to correlate substituent effects (e.g., methyl vs. phenyl groups) with membrane permeability .
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., varying substituents on the indole or pyrazole) and compare bioactivity data .
  • Computational Modeling : Density Functional Theory (DFT) to predict electronic effects of substituents on reactivity .
    • Key Insight : Dimethyl groups enhance lipophilicity, potentially improving blood-brain barrier penetration .

Q. What in vitro models are suitable for studying the metabolic fate of this compound, and which analytical techniques are critical?

  • Methodology :

  • Microbial Metabolism : Incubate with E. coli or human gut microbiota to identify degradation products (e.g., propionic acid derivatives) .
  • Phase II Metabolism : Liver microsomes or hepatocytes to study glucuronidation/sulfation pathways .
  • Analytical Tools : LC-MS/MS for metabolite identification; isotopic labeling to track degradation pathways .

Q. How can crystallographic data resolve discrepancies in proposed molecular configurations (e.g., tautomerism in the hydrazide moiety)?

  • Methodology :

  • Single-Crystal X-ray Diffraction (SCXRD) : Resolve tautomeric forms (e.g., keto-enol equilibria) using SHELX suite for data refinement .
  • Comparative Analysis : Overlay experimental and computational (DFT) structures to validate configurations .

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